1,4-Bis(4-nitrophenoxy)naphthalene
CAS No.: 211446-28-5
Cat. No.: VC19080920
Molecular Formula: C22H14N2O6
Molecular Weight: 402.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 211446-28-5 |
|---|---|
| Molecular Formula | C22H14N2O6 |
| Molecular Weight | 402.4 g/mol |
| IUPAC Name | 1,4-bis(4-nitrophenoxy)naphthalene |
| Standard InChI | InChI=1S/C22H14N2O6/c25-23(26)15-5-9-17(10-6-15)29-21-13-14-22(20-4-2-1-3-19(20)21)30-18-11-7-16(8-12-18)24(27)28/h1-14H |
| Standard InChI Key | WICRUAUCZOCNAO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=C2OC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
1,4-Bis(4-nitrophenoxy)naphthalene is a symmetrically substituted naphthalene derivative featuring two 4-nitrophenoxy groups at the 1- and 4-positions of the naphthalene core. Its IUPAC name, 1,4-bis(4-nitrophenoxy)naphthalene, reflects this substitution pattern. The compound’s canonical SMILES representation is C1=CC=C2C(=C1)C(=CC=C2OC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)[N+](=O)[O-], which succinctly encodes its connectivity and functional groups.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 211446-28-5 |
| Molecular Formula | C₂₂H₁₄N₂O₆ |
| Molecular Weight | 402.4 g/mol |
| IUPAC Name | 1,4-bis(4-nitrophenoxy)naphthalene |
| SMILES | C1=CC=C2C(=C1)C(=CC=C2OC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)[N+](=O)[O-] |
Synthesis and Reaction Optimization
Nucleophilic Aromatic Substitution
The synthesis of 1,4-bis(4-nitrophenoxy)naphthalene proceeds via a nucleophilic aromatic substitution (SNAr) reaction between 1,4-dihydroxynaphthalene and p-fluoronitrobenzene. This reaction is facilitated by potassium carbonate (K₂CO₃) in a polar aprotic solvent, typically N,N-dimethylacetamide (DMAc), at elevated temperatures (120°C). The choice of p-fluoronitrobenzene over its chloro analog (p-chloronitrobenzene) is driven by the former’s superior leaving group ability, which enhances reaction kinetics and yield.
Table 2: Synthesis Parameters
| Parameter | Value |
|---|---|
| Reactants | 1,4-Dihydroxynaphthalene, p-fluoronitrobenzene |
| Catalyst/Base | K₂CO₃ (2 equivalents) |
| Solvent | N,N-Dimethylacetamide (DMAc) |
| Temperature | 120°C |
| Key Advantage | High reactivity of fluorine leaving group |
Applications in Polyimide Synthesis
Role as a Polyimide Precursor
1,4-Bis(4-nitrophenoxy)naphthalene is primarily utilized as a monomer in the synthesis of aromatic polyimides. These polymers are renowned for their thermal stability (>500°C), mechanical strength, and chemical resistance, making them indispensable in aerospace, electronics, and high-temperature insulation. The nitrophenoxy groups facilitate subsequent polymerization steps, such as condensation with diamines, to form polyimide backbones.
Comparative Performance Metrics
Polyimides derived from naphthalene-based monomers exhibit superior thermomechanical properties compared to those incorporating biphenyl or benzophenone units. For instance, glass transition temperatures (Tg) for naphthalene-containing polyimides often exceed 400°C, whereas biphenyl analogs typically plateau near 350°C. This enhancement is attributed to the rigid naphthalene core, which restricts chain mobility and enhances intermolecular interactions.
Related Compounds and Derivatives
Structural Analogues
The 1,4-bis(4-nitrophenoxy)naphthalene scaffold shares structural homology with other bis(nitrophenoxy)naphthalenes, such as 1,6-bis(4-nitrophenoxy)naphthalene. These isomers differ in the positioning of nitrophenoxy groups on the naphthalene ring, leading to variations in crystallinity and polymer chain packing.
Sulfonamide and Carboxamide Derivatives
While distinct in functionality, 1,4-bis(arylsulfonamido)naphthalene-N,N′-diacetic acid derivatives (e.g., compound 7q from PMC-8349900) demonstrate the versatility of naphthalene-based architectures in medicinal chemistry, particularly as inhibitors of Keap1-Nrf2 protein-protein interactions . Similarly, N,N′-bis(4-methylphenyl)naphthalene-1,4-dicarboxamide derivatives highlight the role of amide linkages in stabilizing crystal lattices through hydrogen bonding .
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